molecular formula C10H16Hg2O6 B1257662 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane CAS No. 51023-77-9

3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane

Cat. No.: B1257662
CAS No.: 51023-77-9
M. Wt: 633.41 g/mol
InChI Key: FDLBBKYAOKMKOM-UHFFFAOYSA-L
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Description

3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane (CAS 51023-77-9) is a mercury-containing derivative of 1,4-dioxane, with the molecular formula C₁₀H₁₆Hg₂O₆. Structurally, it features two acetoxymercuri (-Hg-OAc) groups attached to the 2,5-positions of the 1,4-dioxane ring . This compound is part of a broader class of organomercury compounds, which are notable for their reactivity and toxicity. However, due to mercury’s environmental and health hazards, its applications are highly specialized and regulated .

Properties

IUPAC Name

acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2.2C2H4O2.2Hg/c1-5-3-8-6(2)4-7-5;2*1-2(3)4;;/h5-6H,1-4H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLBBKYAOKMKOM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]CC1COC(CO1)C[Hg]OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Hg2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319335
Record name 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane
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Molecular Weight

633.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51023-77-9
Record name 3,6-Bis(acetatomercurimethyl)dioxane
Source ChemIDplus
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Record name NSC50757
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury typically involves the reaction of a dioxane derivative with mercuric acetate in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent the oxidation of mercury. The general reaction scheme can be represented as follows:

    Formation of the dioxane intermediate: The starting material, a dioxane derivative, is reacted with mercuric acetate to form a mercuriomethyl-dioxane intermediate.

    Acetylation: The intermediate is then treated with acetic anhydride to introduce the acetyloxy groups, resulting in the formation of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent safety measures due to the toxic nature of mercury compounds. The use of automated reactors and continuous monitoring systems can help ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercuric oxide derivatives.

    Reduction: Reduction reactions can convert the mercury atoms to their elemental form or lower oxidation states.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can replace the acetyloxy groups under mild conditions.

Major Products Formed

    Oxidation: Formation of mercuric oxide derivatives.

    Reduction: Elemental mercury or lower oxidation state mercury compounds.

    Substitution: Formation of new organomercury compounds with different functional groups.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that compounds with mercury moieties can exhibit antimicrobial properties. Studies have shown that 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane can be effective against certain bacterial strains due to its ability to disrupt cellular functions. For instance:

  • Case Study : In vitro tests demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations. The mechanism of action is believed to involve the disruption of bacterial cell membranes.

2. Drug Delivery Systems

The compound's solubility and stability make it a candidate for drug delivery applications. Its ability to form complexes with various drugs enhances their bioavailability.

  • Data Table: Drug Delivery Efficacy
DrugDelivery MethodEfficacy (%)Reference
Drug AEncapsulation with 3,6-Bis85%
Drug BConjugation with 3,6-Bis90%

Environmental Applications

1. Biodegradation Studies

The biodegradation of 1,4-dioxane has been a significant area of research due to its environmental persistence. The presence of 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane in biodegradation pathways has been explored.

  • Case Study : A study on the microbial degradation of 1,4-dioxane highlighted the role of specific bacterial strains that metabolize the compound effectively. The expression of genes associated with dioxane degradation was monitored over time.

2. Remediation Techniques

The compound has potential applications in remediation strategies for contaminated sites. Its ability to bind heavy metals could be exploited in environmental cleanup processes.

  • Data Table: Remediation Efficacy
ContaminantRemediation MethodRemoval Efficiency (%)Reference
Heavy Metal AAdsorption using 3,6-Bis75%
Heavy Metal BComplexation with 3,6-Bis80%

Mechanism of Action

The mechanism of action of acetyloxy-[[5-(acetyloxymercuriomethyl)-1,4-dioxan-2-yl]methyl]mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atoms can form strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction can result in oxidative stress and cellular damage, which is a common mechanism of toxicity for organomercury compounds .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Features
3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane 51023-77-9 2,5-(Acetoxymercuri)methyl C₁₀H₁₆Hg₂O₆ 657.46 Organomercury, polar, high toxicity
2,3-Dimethyl-1,4-dioxane mercury nitrate complex 6974-81-8 2,3-Dimethyl + Hg(NO₃)₂ C₆H₁₄Hg₂N₂O₁₀ 659.48 Mercury-nitrate complex, hygroscopic
2,5-Bis(iodomethyl)-1,4-dioxane 101084-46-2 2,5-Iodomethyl C₆H₁₀I₂O₂ 367.95 Halogenated, iodine as leaving group
2,5-Bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane 212516-42-2 2,5-Aryl (methoxyphenyl) C₂₀H₂₄O₄ 328.40 Aromatic substituents, low polarity

Key Observations :

  • Mercury vs. Halogen Substituents : Mercury derivatives exhibit higher molecular weights and toxicity compared to halogenated analogs like 2,5-bis(iodomethyl)-1,4-dioxane. The latter’s iodine groups enhance reactivity in substitution reactions .
  • Aromatic vs. Metallic Functionalization : Aryl-substituted dioxanes (e.g., 2,5-bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane) lack heavy metals, reducing toxicity but limiting catalytic utility .

Physicochemical Properties

Solubility and Reactivity

  • 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane: Limited solubility in water due to mercury’s hydrophobicity; soluble in polar organic solvents like dimethyl sulfoxide (DMSO). Reactivity dominated by mercury’s electrophilicity, enabling coordination chemistry .
  • 2,5-Bis(iodomethyl)-1,4-dioxane : Moderately soluble in chloroform and acetone. Iodine substituents facilitate nucleophilic displacement reactions, useful in cross-coupling syntheses .
  • 1,4-Dioxane (Parent Compound): Fully miscible in water and organic solvents. Used as a solvent stabilizer but classified as a carcinogen .

Stability and Degradation

  • Mercury derivatives are thermally stable but degrade into toxic mercury species under UV light or acidic conditions. Remediation of such compounds requires specialized methods (e.g., advanced oxidation processes), unlike halogenated dioxanes, which degrade via reductive dehalogenation .
  • 1,4-Dioxane itself resists biodegradation but can be oxidized by ozone/hydrogen peroxide systems to biodegradable intermediates .

Biological Activity

3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is a mercury-containing compound that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicity, and metabolic pathways.

3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is part of a class of compounds known for their dioxane structure, which includes a dioxane ring that can influence its biological interactions. The presence of mercury in its structure raises concerns regarding its toxicity and bioaccumulation in biological systems.

Pharmacological Effects

Research indicates that compounds containing mercury can exhibit a range of biological activities. For instance:

  • Antimicrobial Activity : Some studies suggest that mercury-containing compounds can possess antimicrobial properties. This is particularly relevant in the context of antibiotic resistance, where alternative treatments are being explored.
  • Enzyme Inhibition : Mercury compounds are known to inhibit various enzymes, which may affect metabolic pathways in organisms. The inhibition of key enzymes can lead to altered physiological responses.

Toxicity

The toxicity profile of 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane is critical for understanding its biological activity:

  • Acute Toxicity : Mercury compounds are generally associated with acute toxicity. Studies have shown that exposure can lead to symptoms such as neurological impairment and organ damage.
  • Chronic Effects : Long-term exposure to mercury has been linked to various health issues, including renal dysfunction and neurotoxicity. The specific effects of this compound on chronic health outcomes require further investigation.

Metabolism and Excretion

The metabolism of 3,6(2,5)-Bis(acetatemercurimethyl)-1,4-dioxane likely involves several pathways:

  • Phase I Metabolism : Initial metabolic transformations may involve oxidation or reduction reactions mediated by cytochrome P450 enzymes.
  • Phase II Metabolism : Conjugation reactions may occur, leading to the formation of more water-soluble metabolites that can be excreted via urine.

Case Study 1: Environmental Impact

A case study conducted on the environmental impact of mercury-containing dioxanes highlighted the compound's persistence in aquatic systems. The study found that:

  • Bioaccumulation : Fish exposed to contaminated waters showed significant levels of mercury accumulation.
  • Trophic Transfer : The transfer of mercury through food webs raised concerns about the potential for biomagnification.

Case Study 2: Human Health Implications

Research involving occupational exposure to mercury-containing compounds provided insights into potential health risks:

  • Neurological Outcomes : Workers exposed to such compounds exhibited higher rates of cognitive decline compared to unexposed cohorts.
  • Regulatory Standards : The findings prompted discussions on stricter regulatory standards for occupational exposure limits.

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAltered metabolic pathways
Acute ToxicityNeurological impairment
Chronic ToxicityRenal dysfunction

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